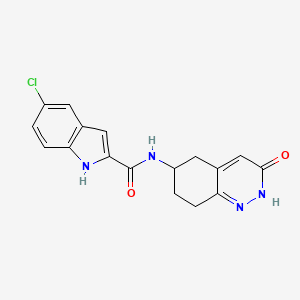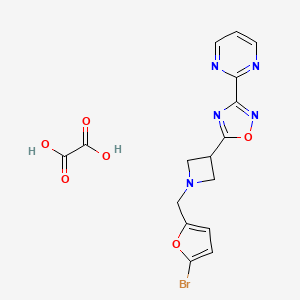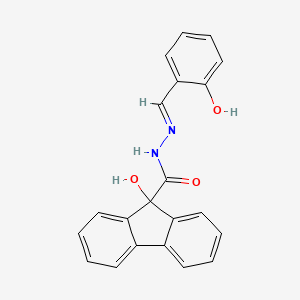
(E)-9-hydroxy-N'-(2-hydroxybenzylidene)-9H-fluorene-9-carbohydrazide
概要
説明
(E)-9-hydroxy-N’-(2-hydroxybenzylidene)-9H-fluorene-9-carbohydrazide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of Schiff bases, which are formed by the condensation of an aldehyde or ketone with a primary amine. The presence of both hydroxy and carbohydrazide functional groups in its structure makes it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-9-hydroxy-N’-(2-hydroxybenzylidene)-9H-fluorene-9-carbohydrazide typically involves the condensation reaction between 9-hydroxy-9H-fluorene-9-carbohydrazide and 2-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:
Dissolution: Dissolve 9-hydroxy-9H-fluorene-9-carbohydrazide and 2-hydroxybenzaldehyde in ethanol.
Reflux: Heat the mixture under reflux for several hours to facilitate the condensation reaction.
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature and filter the precipitated product.
Purification: Purify the product by recrystallization from ethanol to obtain pure (E)-9-hydroxy-N’-(2-hydroxybenzylidene)-9H-fluorene-9-carbohydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(E)-9-hydroxy-N’-(2-hydroxybenzylidene)-9H-fluorene-9-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The Schiff base can be reduced to form secondary amines.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of ethers or esters.
科学的研究の応用
(E)-9-hydroxy-N’-(2-hydroxybenzylidene)-9H-fluorene-9-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of (E)-9-hydroxy-N’-(2-hydroxybenzylidene)-9H-fluorene-9-carbohydrazide involves its ability to form stable complexes with metal ions, which can enhance its biological activity. The compound can interact with cellular targets through hydrogen bonding and coordination with metal ions, leading to various biochemical effects. These interactions can modulate enzyme activities, disrupt microbial cell walls, or induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- (E)-2-hydroxybenzylidene-9H-fluorene-9-carbohydrazide
- (E)-9-hydroxy-N’-(4-hydroxybenzylidene)-9H-fluorene-9-carbohydrazide
- (E)-9-hydroxy-N’-(2-methoxybenzylidene)-9H-fluorene-9-carbohydrazide
Uniqueness
(E)-9-hydroxy-N’-(2-hydroxybenzylidene)-9H-fluorene-9-carbohydrazide is unique due to the presence of both hydroxy and carbohydrazide functional groups, which enhance its reactivity and potential for forming metal complexes. This dual functionality distinguishes it from similar compounds and broadens its range of applications in various fields.
特性
IUPAC Name |
9-hydroxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]fluorene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c24-19-12-6-1-7-14(19)13-22-23-20(25)21(26)17-10-4-2-8-15(17)16-9-3-5-11-18(16)21/h1-13,24,26H,(H,23,25)/b22-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCCTMMUPJMZLZ-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2(C3=CC=CC=C3C4=CC=CC=C42)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2(C3=CC=CC=C3C4=CC=CC=C42)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4-ethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2507478.png)
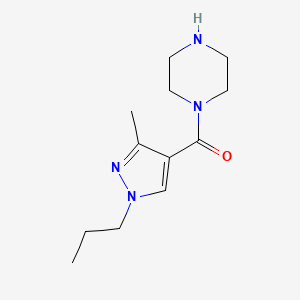
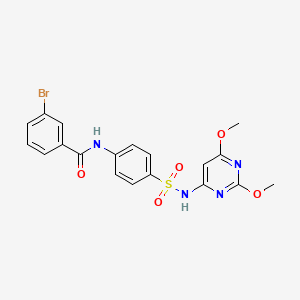
![N-(3-acetylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/new.no-structure.jpg)

![(Z)-8-(3-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2507492.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[(1-propyl-1H-pyrrol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2507494.png)
![2-(4-chlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2507495.png)


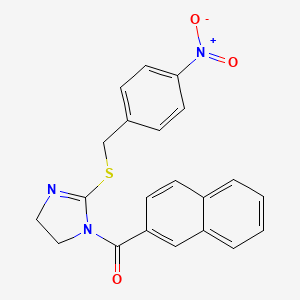
![2-Chloro-N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]propanamide](/img/structure/B2507499.png)
